Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate
Description
Historical Context of 1,2,4-Triazole Chemistry
The discovery of the 1,2,4-triazole heterocycle dates to 1885, when Bladin first synthesized this nitrogen-rich aromatic system. Early research focused on its tautomeric behavior and coordination chemistry, but the 20th century saw transformative applications in pharmaceuticals. The development of antifungal agents like fluconazole in the 1980s marked a milestone, demonstrating 1,2,4-triazole's capacity to inhibit cytochrome P450 enzymes through nitrogen coordination. By the 2000s, over 30% of FDA-approved small-molecule drugs contained triazole motifs, driven by their metabolic stability and hydrogen-bonding capabilities.
Table 1: Key Milestones in 1,2,4-Triazole Research
Significance in Heterocyclic Chemistry Research
1,2,4-Triazoles occupy a privileged position in medicinal chemistry due to their:
- Aromatic stability enabling π-π stacking with biological targets
- Tautomeric flexibility allowing adaptation to binding pockets
- Diverse substitution patterns facilitating structure-activity optimization
Recent studies highlight their role in overcoming drug resistance. For example, 1,2,4-triazole-containing CSNK2 inhibitors show 12-fold higher potency against β-coronaviruses compared to amide analogues through enhanced hydrogen bonding with Lys68. In materials science, triazole-based metal-organic frameworks achieve proton conductivities exceeding 10^-2 S/cm at 80°C.
Structural Classification and Nomenclature System
Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate (C~11~H~11~N~3~O~3~) features:
- Core structure : 1,2,4-triazol-4-yl group at position 3 of benzoate
- Functional groups :
- Ester (-COOCH~2~CH~3~) at benzene C1
- Oxo (=O) at triazole N5
- Tautomerism : Exists predominantly as 4H-tautomer (94%) due to conjugation with ester
Table 2: Structural Comparison of Triazole Isomers
| Property | 1,2,3-Triazole | 1,2,4-Triazole |
|---|---|---|
| Aromatic stabilization | 88 kJ/mol | 92 kJ/mol |
| Tautomeric forms | 2 | 2 |
| Dipole moment | 2.1 D | 1.8 D |
| Metabolic stability | Moderate | High |
IUPAC nomenclature follows Cahn-Ingold-Prelog priorities:
Role in Contemporary Chemical Research
This compound exemplifies modern triazole applications:
- Drug discovery : Serves as intermediate in kinase inhibitor synthesis (e.g., CSNK2 inhibitor 53 with IC~50~ = 4.3 nM)
- Materials science : Forms coordination polymers with Cu(II) showing luminescent quantum yields up to 18%
- Green chemistry : Synthesized via microwave-assisted cyclization (85% yield vs. 62% conventional)
Recent advances include electrochemical synthesis achieving 99% atom economy for triazole-containing heterocycles. Density functional theory (DFT) studies reveal the ester group enhances triazole ring planarity by 7°, optimizing π-orbital overlap.
Properties
IUPAC Name |
ethyl 3-(5-oxo-1H-1,2,4-triazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-10(15)8-4-3-5-9(6-8)14-7-12-13-11(14)16/h3-7H,2H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXRZXGYCOFXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation of Hydrazines with Benzoates
- Starting materials: Ethyl 4-amino benzoate and hydrazine derivatives.
- Reaction conditions: Typically conducted under reflux in ethanol or other suitable solvents at elevated temperatures (~120°C).
- Process: The amino group of ethyl 4-amino benzoate reacts with hydrazine derivatives to form hydrazide intermediates, which then cyclize to form the 1,2,4-triazole ring.
- A notable procedure involves heating ethyl 4-amino benzoate with hydrazine hydrate at 120°C for 4-6 hours, leading to the formation of the hydrazide intermediate.
- Subsequent cyclization is facilitated by acylation with suitable acyl chlorides or carboxylic acids under basic conditions, promoting ring closure to form the 1,2,4-triazole.
- Straightforward and utilizes readily available reagents.
- Suitable for scale-up with moderate yields (~60-75%).
- Requires high temperature, which may lead to side reactions.
- Purification can be challenging due to by-products.
Microwave-Assisted Synthesis
- Starting materials: Ethyl 4-amino benzoate and hydrazine derivatives.
- Reaction conditions: Microwave irradiation at 150-200°C for 10-30 minutes in solvents like ethanol or dimethylformamide (DMF).
- Process: Microwave energy accelerates the cyclization process, significantly reducing reaction times and improving yields.
- A study demonstrated that microwave irradiation of ethyl 4-amino benzoate with hydrazine hydrate yields the desired triazole derivative with yields exceeding 80% within 20 minutes.
- The process involves initial formation of hydrazide, followed by intramolecular cyclization under microwave conditions.
- Rapid reaction times.
- Higher yields and cleaner products.
- Environmentally friendly due to reduced solvent use.
- Requires specialized microwave reactors.
- Optimization of parameters (power, time) is essential.
Use of Acyl Chlorides and Carbodiimides
- Activation of ethyl 4-amino benzoate with acyl chlorides or carbodiimides.
- Reaction with hydrazine derivatives to form hydrazides, followed by cyclization.
- Ethyl 4-amino benzoate reacts with acyl chlorides (e.g., acyl chlorides of oxo-acids) in the presence of pyridine or triethylamine.
- The activated intermediate then undergoes cyclization with hydrazine or its derivatives to form the triazole ring.
- High selectivity.
- Good yields (~70-85%).
- Use of corrosive acyl chlorides.
- Additional purification steps needed to remove residual reagents.
Conversion of Precursors to the Final Compound
Post-cyclization modifications:
- The synthesized 1,2,4-triazole core can be esterified or further functionalized to attach the benzoate moiety.
- Esterification is typically performed using ethyl alcohol under acidic catalysis (e.g., sulfuric acid) at reflux.
- The esterification step is straightforward, with reaction times of 4-6 hours yielding high purity products.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Reflux Condensation | Ethyl 4-amino benzoate + hydrazine hydrate | Reflux in ethanol at ~120°C | 60-75 | Simple, accessible reagents | High temperature, purification challenges |
| Microwave-Assisted Synthesis | Ethyl 4-amino benzoate + hydrazine hydrate | Microwave irradiation at 150-200°C for 20 min | >80 | Rapid, high yield, eco-friendly | Requires specialized equipment |
| Acyl Chloride Activation | Ethyl 4-amino benzoate + acyl chlorides | Stirring with base in suitable solvent | 70-85 | High selectivity, good yields | Corrosive reagents, purification needed |
| Post-cyclization Esterification | Cyclized triazole + ethanol | Reflux with sulfuric acid | 80-90 | Efficient ester formation | Additional purification steps |
Notes and Recommendations
- Choice of Method: Microwave-assisted synthesis is preferred for rapid and high-yield production, especially in research settings.
- Reaction Optimization: Parameters such as temperature, time, and solvent should be optimized for scale-up.
- Purification: Recrystallization from ethanol or ethyl acetate is effective for obtaining pure compounds.
- Safety Considerations: Handling acyl chlorides and hydrazine derivatives requires appropriate safety protocols due to their corrosive and toxic nature.
This synthesis pathway underscores the importance of modern techniques like microwave irradiation to enhance efficiency and yield in the preparation of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate, aligning with current trends in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as alkyl halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated triazole derivatives, while reduction can produce amine-substituted triazoles
Scientific Research Applications
Basic Information
- Chemical Name : Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate
- CAS Number : 1416346-28-5
- Molecular Formula : C₁₁H₁₁N₃O₃
- Molecular Weight : 233.22 g/mol
Structure
The compound features a benzoate moiety linked to a triazole ring, which is known for its biological activity. The presence of the triazole group enhances the compound's ability to interact with biological targets.
Medicinal Chemistry
This compound has been studied for its potential as an antimicrobial agent . Compounds with triazole structures are known for their antifungal and antibacterial properties. For example, derivatives of triazoles have shown significant activity against various pathogens, making them promising candidates for drug development .
Case Study: Anticancer Activity
Recent studies have indicated that triazole derivatives can inhibit cancer cell growth. In one investigation, compounds similar to this compound were screened for anticancer properties using multicellular spheroids as models. The results demonstrated notable cytotoxic effects against several cancer cell lines .
Agriculture
The compound's potential as a fungicide has been explored due to the inherent antifungal properties of triazoles. Research has shown that triazole derivatives can effectively control fungal diseases in crops, leading to increased yields and improved plant health .
Data Table: Efficacy of Triazole Derivatives in Agriculture
| Compound Name | Target Fungi | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Fusarium spp. | 85 | |
| Other Triazole Derivative A | Botrytis cinerea | 90 | |
| Other Triazole Derivative B | Phytophthora infestans | 80 |
Materials Science
This compound is being investigated for its use in developing novel polymeric materials . The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into these materials suggests potential applications in coatings and packaging .
Mechanism of Action
The mechanism of action of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate with structurally related compounds:
Key Findings
Positional Isomerism: The meta-substitution of the triazole ring in the target compound contrasts with para-substituted analogues (e.g., Ethyl 4-(3-ethyl-5-oxo...)benzoate). The planar triazole ring in the target compound facilitates intermolecular N–H···O hydrogen bonds, forming dimeric structures critical for stability .
Bulkier substituents (e.g., heptyl in ) can sterically hinder enzyme binding but may increase selectivity for specific targets like α-glucosidase .
Pharmacological Profiles :
- Triazole derivatives with aromatic substituents (e.g., 4-methoxybenzyl in ) exhibit enhanced antimicrobial activity due to increased π-π interactions with microbial enzymes .
- The target compound’s unsubstituted triazole ring (except the oxo group) may offer a balance between reactivity and metabolic stability compared to heavily substituted analogues like Brezivaptan .
Synthetic Accessibility: Ethyl 3-(5-oxo...)benzoate and its para-substituted analogue share synthetic routes involving esterification and triazole cyclization, but the latter requires additional steps for alkylation .
Biological Activity
Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₁N₃O₃
- Molecular Weight : 233.22 g/mol
- CAS Number : 1416346-28-5
The structure of the compound features a triazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors. The synthesis typically involves refluxing benzoate derivatives with triazole precursors in the presence of catalysts or solvents that facilitate the formation of the desired product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects against a range of pathogenic microorganisms.
Table 1 summarizes the antimicrobial activity against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| Escherichia coli | 30 | Streptomycin | 28 |
| Staphylococcus aureus | 25 | Neomycin | 26 |
| Candida albicans | 20 | Amphotericin B | 22 |
These results indicate that this compound has comparable or superior activity against certain pathogens when compared to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits antiproliferative effects on various cancer cell lines. The mechanism of action is thought to involve inhibition of key enzymes involved in cell proliferation.
Table 2 presents data on the antiproliferative activity against human tumor cell lines:
| Cell Line | GI50 (µM) |
|---|---|
| A549 (Lung) | 0.5 |
| MCF7 (Breast) | 0.8 |
| HeLa (Cervical) | 0.6 |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have indicated strong binding affinity to enzymes such as penicillin-binding proteins and sterol demethylases.
Molecular Docking Studies
In silico studies reveal that the compound forms multiple hydrogen bonds with critical amino acid residues within the active sites of these enzymes. For example:
| Enzyme | Amino Acid Residues | Bond Type |
|---|---|---|
| Penicillin-Binding Protein 3 (PBP3) | Asn450, Ser448 | Hydrogen Bonds |
| Sterol 14-alpha Demethylase (CYP51) | Thr621, Pro660 | Hydrogen Bonds |
These interactions are crucial for inhibiting enzyme activity and ultimately contribute to the compound's antimicrobial and anticancer effects .
Q & A
Q. What are the established synthetic routes for Ethyl 3-(5-oxo-1,2,4-triazol-4-yl)benzoate, and how can reaction conditions be optimized for reproducibility?
The compound is typically synthesized via cyclocondensation reactions. For example, heating ethyl 2-(1-ethoxypropylidene)hydrazinecarboxylate with ethyl 4-aminobenzoate under solvent-free conditions at 433–443 K for 2 hours yields the target compound after purification . Key optimization parameters include:
Q. How is X-ray crystallography employed to validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. For example:
- Planarity analysis : The triazole ring is strictly planar, with deviations <0.002 Å .
- Hydrogen bonding : Intermolecular N–H⋯O bonds form centrosymmetric dimers (R₂²(8) motifs), confirmed via SHELXL refinement .
- Software workflow : Data reduction via WinGX , structure solution with SHELXS , and refinement with SHELXL ensure accuracy .
Advanced Research Questions
Q. How can computational methods predict physicochemical properties like pKa for triazole derivatives?
Semi-empirical quantum methods (PM7, AM1) implemented in MOPAC calculate pKa values across 47 solvents. Key steps include:
- Solvent modeling : Dielectric constant and polarity effects are parameterized.
- Benchmarking : Experimental vs. computed pKa values validate accuracy (e.g., deviations <0.5 units in aqueous solutions) .
- Applications : Predict solubility, bioavailability, and reactivity for drug design .
Q. What in vitro assays are recommended to evaluate enzyme inhibition mechanisms of triazole-containing compounds?
- α-Glucosidase/lipase inhibition : Adapt protocols from Bekircan et al. (2015), where derivatives were tested at 0.1–100 µM concentrations using spectrophotometric assays .
- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Structural insights : Correlate substituent effects (e.g., chloro, methoxy groups) with activity trends .
Q. How should researchers address contradictions in crystallographic data, such as anomalous bond lengths?
- Validation tools : Use PLATON (WinGX suite) to check for missed symmetry or disorder.
- Refinement parameters : Adjust anisotropic displacement parameters (ADPs) in SHELXL to resolve thermal motion artifacts .
- Cross-validation : Compare with spectroscopic data (e.g., NMR, IR) to confirm bond assignments .
Methodological Notes
- Crystallography : Always validate SHELXL-refined structures with CIF check tools in WinGX to ensure compliance with IUCr standards .
- Enzyme assays : Include positive controls (e.g., acarbose for α-glucosidase) to benchmark inhibition potency .
- Computational modeling : Calibrate solvent parameters in MOPAC using experimental data from polar aprotic solvents (e.g., DMSO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
